molecular formula C6H16BrN B1225073 Triethylamine hydrobromide CAS No. 636-70-4

Triethylamine hydrobromide

Cat. No.: B1225073
CAS No.: 636-70-4
M. Wt: 182.1 g/mol
InChI Key: NRTLTGGGUQIRRT-UHFFFAOYSA-N
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Description

Triethylamine hydrobromide (CAS 636-70-4) is a quaternary ammonium salt formed by the reaction of triethylamine with hydrobromic acid. Its molecular formula is C₆H₁₆BrN, with a molecular weight of 182.11 g/mol . Key physical properties include a melting point of 246–248°C, solubility in water, alcohol, and chloroform, and stability under recommended storage conditions . It is widely used in organic synthesis, pharmaceutical intermediates, and analytical chemistry (e.g., HPLC mobile phases) . Safety data indicate hazards such as eye irritation (H319) and respiratory irritation (H335), necessitating proper handling and protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylamine hydrobromide can be synthesized through the reaction of triethylamine with hydrobromic acid. The process involves mixing equimolar portions of triethylamine and an aqueous solution of hydrobromic acid in acetone, followed by cooling to precipitate the salt. The precipitated salt is then washed with anhydrous acetone and dried under vacuum .

Industrial Production Methods: In industrial settings, this compound is produced by reacting triethylamine with hydrobromic acid in a controlled environment. The reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Triethylamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Triethylamine hydrobromide serves as an essential catalyst in various organic reactions. Its applications include:

  • Nucleophilic Substitution Reactions : It participates in nucleophilic substitutions where it acts as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.
  • Synthesis of Pharmaceuticals : It is utilized in the preparation of pharmaceutical intermediates, contributing to the synthesis of active pharmaceutical ingredients (APIs).
  • Formation of Quaternary Ammonium Salts : The compound can be alkylated to produce quaternary ammonium salts, which are important in various industrial applications.
Reaction TypeExample ReactionProduct Type
Nucleophilic SubstitutionR2_2NH + R'C(O)Cl + this compoundR'C(O)NR2_2 + Triethylammonium Chloride
AlkylationThis compound + Alkyl HalidesQuaternary Ammonium Salts
Ester and Amide FormationAcyl Chlorides + this compoundEsters and Amides

Biochemical Applications

In biochemistry, this compound has been shown to influence various enzymatic processes:

  • Enzyme Inhibition : It interacts with enzymes such as acetylcholinesterase, leading to inhibition and subsequent accumulation of neurotransmitters like acetylcholine.
  • Cell Signaling : The compound modulates cellular signaling pathways and gene expression, impacting metabolic processes within cells.

Industrial Applications

This compound finds use in several industrial processes:

  • Polymer Production : It is involved in the synthesis of polymers and resins, particularly in the production of polyurethane dispersions.
  • Textile Industry : Used as an auxiliary agent for dyes and textile processing.
  • Chemical Manufacturing : Acts as a neutralizing agent and catalyst in various condensation reactions.

Case Study 1: Synthesis of Dimethyl-alpha-diethylaminomaleate

In a study focused on organic synthesis, this compound was employed as a catalyst for the reaction between dimethyl acetylenedicarboxylate and diethylamine. The reaction yielded an 80% product yield, demonstrating its effectiveness in facilitating complex organic transformations .

Case Study 2: Biochemical Interaction with Acetylcholinesterase

Research indicated that this compound significantly inhibits acetylcholinesterase activity. This inhibition leads to increased levels of acetylcholine in synaptic clefts, providing insights into its potential therapeutic applications in treating conditions related to neurotransmitter imbalances .

Safety and Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicity. Acute exposure can lead to dermal and ocular irritation, and inhalation may cause severe respiratory issues. Studies have documented visual disturbances among workers exposed to triethylamine compounds . Proper safety measures should be implemented when handling this compound.

Mechanism of Action

The mechanism of action of triethylamine hydrobromide involves its ability to act as a nucleophile in substitution reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. In oxidation reactions, it can be converted to triethylamine N-oxide through the transfer of oxygen atoms from oxidizing agents .

Comparison with Similar Compounds

Chemical and Physical Properties

Triethylamine hydrobromide belongs to a family of triethylamine halide salts. Key comparisons include:

Property This compound Triethylamine Hydrochloride Triethylamine Hydroiodide
CAS Number 636-70-4 554-68-7 2204-87-7
Molecular Weight 182.11 g/mol 137.65 g/mol 229.11 g/mol
Melting Point 246–248°C ~238°C (decomposes) ~245°C
Solubility Water, alcohol, chloroform Water, ethanol Water, polar solvents
Reactivity in CO₂-Epoxides Reaction 20% yield <5% yield 92% yield

Key Observations :

  • Halide Anion Influence : The halide (Br⁻, Cl⁻, I⁻) significantly impacts reactivity. In cyclic carbonate synthesis from CO₂ and epoxides, hydroiodide exhibits superior catalytic activity (92% yield) due to its bifunctional Brønsted acid/base properties, while hydrobromide (20%) and hydrochloride (<5%) are less effective .
  • Solubility : Hydrobromide’s solubility in organic solvents like chloroform facilitates its use in synthetic intermediates (e.g., α-bromo ketones and thiazole derivatives) .

Market and Availability

  • Hydrobromide: Global manufacturers include suppliers in Europe, Asia, and North America, with prices influenced by regional demand .

Data Tables

Table 1: Reactivity in CO₂-Epoxide Cycloaddition

Catalyst Yield (%)
Triethylamine Hydroiodide 92
This compound 20
Triethylamine Hydrochloride <5

Biological Activity

Triethylamine hydrobromide (TEA·HBr), a quaternary ammonium salt, has garnered attention for its diverse biological activities and applications in chemical synthesis. This article explores its biological activity, including toxicity, pharmacological effects, and potential therapeutic uses, supported by data tables and relevant case studies.

  • Chemical Formula : C₆H₁₆BrN
  • Molecular Weight : 182.11 g/mol
  • CAS Number : 636-70-4
  • Solubility : Soluble in water, alcohol, and chloroform
  • Melting Point : Approximately 250°C (decomposition)

Biological Activity Overview

This compound exhibits various biological activities that are significant in both toxicology and pharmacology. Its effects can be categorized into several key areas:

  • Toxicity and Safety
    • Acute Toxicity : The dermal LD50 for rabbits is reported between 0.57 to 0.794 mL/kg, while the inhalation LD50 for mice and rats ranges from 420 to 10,000 mg/m³ . Notably, triethylamine has been associated with ocular and respiratory abnormalities upon exposure .
    • Chronic Effects : Long-term exposure studies indicate changes in lung, brain, and liver function in rats after prolonged inhalation . Additionally, reproductive studies have shown slight reductions in body weight among offspring in multi-generational studies involving triethylamine exposure .
  • Pharmacological Effects
    • Neurological Impact : In animal studies, administration of triethylamine caused convulsions at higher doses (60 mg/day) with female rats exhibiting more severe reactions .
    • Inhibition of Enzymatic Activity : Triethylamine has been shown to inhibit monoamine oxidase (MAO) activity in liver and brain tissues of mice, which may have implications for its use in neurological research .
  • Antimicrobial Properties
    • Some studies suggest that triethylamine may possess antimicrobial properties; however, specific mechanisms remain under investigation.

Case Study 1: Respiratory Effects

A study involving the inhalation of triethylamine demonstrated significant respiratory irritation at concentrations as low as 50 ppm over extended periods. This study highlighted the need for careful handling of the compound in laboratory settings to mitigate respiratory risks .

Case Study 2: Reproductive Toxicity

In a three-generation reproductive toxicity study on rats administered triethylamine via drinking water, only minor effects were observed, such as reduced body weight in the third generation. This suggests a relatively low risk for reproductive toxicity at lower exposure levels .

Table 1: Toxicity Data for this compound

Route of ExposureSpeciesLD50 (mg/kg)Notes
DermalRabbit570-794 mL/kgSevere irritation observed
InhalationMouse6000 mg/m³Respiratory irritant
InhalationRat420-10,000 mg/m³Chronic lung changes noted
OralRat450-1000 mg/kgNo adverse effects at lower doses

Table 2: Pharmacological Effects of this compound

EffectStudy ReferenceObservations
MAO Inhibition Significant inhibition in liver/brain
Neurological Changes Convulsions at higher doses
Reproductive Outcomes Reduced body weight in offspring

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing triethylamine hydrobromide to maximize yield?

this compound is typically synthesized by reacting triethylamine with hydrobromic acid. Key factors include stoichiometric control, temperature (ambient to mild heating), and reaction time. Post-synthesis, crystallization from a solvent like ethanol or diethyl ether can enhance purity. Evidence from neutralization studies suggests that maintaining a pH near neutrality (6.0–7.0) during synthesis minimizes side reactions, such as salt decomposition or residual acid contamination .

Q. How can researchers effectively remove triethylammonium chloride byproducts during purification?

Triethylammonium salts (e.g., chloride or hydrobromide) are often removed via filtration after reaction completion. In phosphazene synthesis, this compound is filtered out as a precipitate, while the desired product remains in the tetrahydrofuran (THF) phase. Phase separation techniques, combined with solvent evaporation, are effective for isolating the target compound .

Q. What precautions are necessary to prevent reactive airways dysfunction syndrome (RADS) when handling this compound?

Prolonged inhalation of this compound dust or aerosols can trigger RADS, characterized by persistent asthma-like symptoms. Researchers should use fume hoods, wear N95 respirators, and avoid high-concentration exposures. Workplace engineering controls (e.g., local exhaust ventilation) and immediate decontamination of spills are critical to mitigate risks .

Q. How can HPLC methods be optimized to quantify this compound in complex matrices?

Reverse-phase HPLC with a C18 column and a mobile phase containing 0.5% triethylamine (pH adjusted to 6.0 with phosphoric acid) effectively separates this compound from impurities. Gradient elution and UV detection at 226 nm improve sensitivity. Calibration with external standards ensures accuracy in quantifying known impurities .

Advanced Research Questions

Q. How do conflicting reports on the melting point of this compound arise, and how can researchers resolve discrepancies?

Reported melting points (246–248°C) may vary due to impurities, polymorphic forms, or measurement techniques (e.g., differential scanning calorimetry vs. capillary methods). To resolve contradictions, researchers should standardize purification protocols (e.g., recrystallization from anhydrous ethanol) and validate results using multiple analytical methods (e.g., NMR, XRD) .

Q. What mechanisms explain the instability of this compound under humid conditions, and how can storage protocols mitigate degradation?

Moisture exposure hydrolyzes this compound, releasing hydrobromic acid and triethylamine. Degradation products (e.g., NOx, CO) form under prolonged storage. Stability is enhanced by storing the compound in airtight containers with desiccants (e.g., silica gel) at ≤25°C. Periodic Karl Fischer titration can monitor moisture content .

Q. How does this compound influence reaction kinetics in nucleophilic substitution reactions?

In halogenation reactions, this compound acts as a proton scavenger, neutralizing HBr generated during the process. This shifts equilibrium toward product formation and reduces side reactions. Kinetic studies in oxazoline synthesis show that excess this compound accelerates reaction rates by maintaining a neutral pH, favoring nucleophilic attack .

Q. What strategies are effective for recovering this compound from aqueous waste streams in industrial-scale processes?

A dual-tower distillation system separates this compound from water under controlled pressure (0.1–0.3 MPa) and temperature (80–100°C). Phase separation efficiency improves with extended residence time (≥2 hours) and reduced water solubility in the organic phase. Laboratory simulations confirm ≥95% recovery rates using this method .

Q. Methodological Considerations

  • Contradiction Analysis : Cross-validate melting points, NMR shifts, and chromatographic retention times against literature databases (e.g., CAS 636-70-4) to identify outliers caused by impurities .
  • Experimental Design : Use Design of Experiments (DoE) to optimize synthesis parameters (e.g., molar ratios, solvent selection) and minimize batch-to-batch variability .
  • Safety Protocols : Integrate hazard controls (e.g., PPE, spill kits) into standard operating procedures (SOPs) to comply with OSHA and REACH guidelines .

Properties

IUPAC Name

N,N-diethylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTLTGGGUQIRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883519
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-70-4
Record name Triethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylammonium bromide
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Synthesis routes and methods

Procedure details

2-(4,5-Dihydro-1H-imidazol-2-yl)-6-methoxyaniline (Step 3, 22.0 g, 115 mmol) and Et3N (48.1 mL, 345 mmol) were dissolved in CH2Cl2 (200 mL), cooled to 10° C. in an ice bath and cyanogen bromide (24.4 g, 230 mmol) was added portionwise. A slight exotherm was noted, and the reaction was stirred overnight. The reaction was concentrated under reduced pressure, then treated with EtOAc (150 mL) and concentrated under reduced pressure again. Finally, the residue was treated with Heptane and concentrated under reduced pressure to give the title compound as a mixture with Et3N.HBr (62 g, 99%): HPLC MS RT=1.08 min, MH+=217.1; 1H NMR (DMSO-d6+2 drops TFA-d) δ: 3.85 (3H, s), 4.09-4.16 (2H, m), 4.31-4.38 (2H, m), 7.23 (1H, t), 7.31 (1H, d), 7.57 (1H, dd).
Name
2-(4,5-Dihydro-1H-imidazol-2-yl)-6-methoxyaniline
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
48.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Triethylamine hydrobromide
Triethylamine hydrobromide
Triethylamine hydrobromide
Triethylamine hydrobromide

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